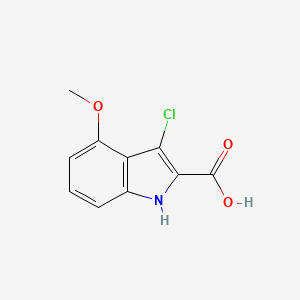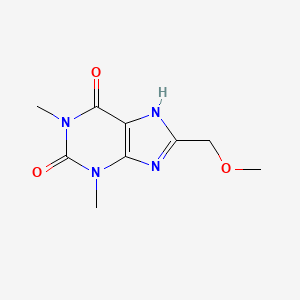
2-(2,3-Dihydroxyquinoxalin-6-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dihydroxyquinoxalin-6-yl)acetic acid is a chemical compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 g/mol . This compound belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydroxyquinoxalin-6-yl)acetic acid typically involves the reaction of quinoxaline derivatives with appropriate reagents under controlled conditions. One common method involves the use of 2,3-dihydroxyquinoxaline as a starting material, which is then reacted with bromoacetic acid in the presence of a base such as sodium hydroxide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-Dihydroxyquinoxalin-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dihydroxyquinoxalin-6-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(2,3-Dihydroxyquinoxalin-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting antioxidant or anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound of 2-(2,3-Dihydroxyquinoxalin-6-yl)acetic acid, known for its diverse biological activities.
Quinoxaline-2,3-dione: An oxidized derivative with potential biological activities.
Dihydroquinoxaline: A reduced derivative with different chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H8N2O4 |
|---|---|
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
2-(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O4/c13-8(14)4-5-1-2-6-7(3-5)12-10(16)9(15)11-6/h1-3H,4H2,(H,11,15)(H,12,16)(H,13,14) |
InChI-Schlüssel |
GMUYFSDRHUOSKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1CC(=O)O)NC(=O)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)
